Cas no 2229089-53-4 (3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid)

3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid
- EN300-1995375
- 2229089-53-4
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- インチ: 1S/C9H10ClNO3/c1-5-2-6(4-8(10)11-5)3-7(12)9(13)14/h2,4,7,12H,3H2,1H3,(H,13,14)
- InChIKey: SLLFSHZCTKLOLQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)CC(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 215.0349209g/mol
- どういたいしつりょう: 215.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995375-10.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1995375-1g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 1g |
$1256.0 | 2023-09-16 | ||
Enamine | EN300-1995375-5.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1995375-0.05g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1995375-0.25g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-1995375-1.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1995375-2.5g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-1995375-10g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-1995375-5g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 5g |
$3645.0 | 2023-09-16 | ||
Enamine | EN300-1995375-0.1g |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid |
2229089-53-4 | 0.1g |
$1106.0 | 2023-09-16 |
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acidに関する追加情報
Introduction to 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid (CAS No. 2229089-53-4)
3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid, identified by the chemical compound code CAS No. 2229089-53-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its chloro and methyl substituents on the pyridine ring, as well as the hydroxypropanoic acid moiety, contribute to its distinct chemical properties and biological interactions.
The chemical structure of 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid consists of a pyridine core substituted at the 2-position with a chlorine atom and at the 6-position with a methyl group. The 4-position of the pyridine ring is linked to a propanoic acid chain, which carries a hydroxyl group at the 2-position. This arrangement creates a molecule with both hydrophilic and lipophilic regions, making it potentially suitable for various biological targets. The presence of the chloro group enhances electrophilicity, while the hydroxyl group introduces polarity, influencing solubility and reactivity.
In recent years, there has been growing interest in pyridine-based compounds due to their role as key scaffolds in drug discovery. The biological activity of 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid has been explored in several preclinical studies, where it has shown promise in modulating various cellular pathways. One of the most notable areas of research involves its potential as an intermediate in the synthesis of pharmaceutical intermediates. These intermediates are crucial for developing novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The molecular interactions of 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid with biological targets have been studied using computational methods and experimental techniques. These studies have revealed that the compound can interact with enzymes and receptors through its functional groups, leading to potential therapeutic effects. For instance, its ability to bind to specific enzymes may inhibit or activate metabolic pathways, thereby influencing disease progression.
The synthesis of 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield while minimizing byproducts. These synthetic strategies often involve palladium-catalyzed cross-coupling reactions, which are highly effective in forming carbon-carbon bonds necessary for constructing the pyridine derivative's framework. The use of advanced catalytic systems has not only improved efficiency but also reduced environmental impact, aligning with green chemistry principles.
One of the most exciting areas of research involving 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid is its application in drug development. The compound has been investigated as a potential lead molecule for new drugs due to its ability to modulate key biological pathways involved in disease mechanisms. For example, studies have shown that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or by modulating cytokine production. Such activities make it a valuable candidate for developing treatments for chronic inflammatory diseases.
Another significant application lies in its role as a bioactive molecule in preclinical models. Researchers have used this compound to study its effects on cellular processes such as proliferation, differentiation, and apoptosis. These studies provide insights into how 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid interacts with cellular machinery and how these interactions can be exploited for therapeutic benefit. Additionally, its potential as an antioxidant has been explored, with preliminary data suggesting that it may protect against oxidative stress-induced damage.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing dosing regimens and minimizing side effects. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to analyze these parameters accurately.
Future research directions for 3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid include exploring its role in combination therapies and investigating its mechanism of action at a molecular level. By combining this compound with other therapeutic agents, researchers aim to enhance efficacy while reducing toxicity. Furthermore, detailed mechanistic studies will provide a deeper understanding of how it interacts with biological targets, paving the way for more targeted drug design.
In conclusion,3-(2-chloro-6-methylpyridin-4-yl)-2-hydroxypropanoic acid (CAS No. 2229089-53-4) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structure and biological activities make it an attractive candidate for further investigation into treating various diseases. As research continues to uncover new applications and optimize synthetic methods,this compound will likely play an important role in advancing therapeutic strategies across multiple medical disciplines.
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